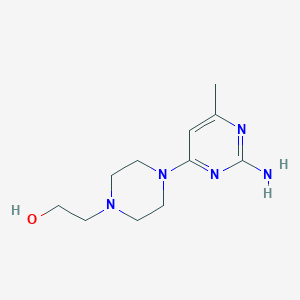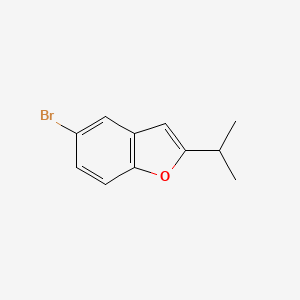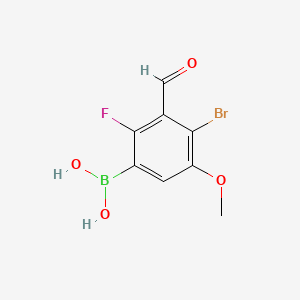
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine, fluorine, formyl, and methoxy groups. These substituents impart distinct electronic and steric properties to the molecule, making it a valuable reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvent, temperature, and catalyst loading are critical parameters that need to be carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The formyl group can be reduced to an alcohol or further to a methyl group.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromo-2-fluoro-3-formyl-5-methoxyphenol.
Reduction: Formation of 4-bromo-2-fluoro-3-hydroxymethyl-5-methoxyphenylboronic acid or 4-bromo-2-fluoro-3-methyl-5-methoxyphenylboronic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific electronic properties.
作用機序
The mechanism of action of (4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that can inhibit enzyme activity or alter molecular pathways .
類似化合物との比較
Similar Compounds
Uniqueness
(4-Bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid is unique due to the combination of its substituents, which provide a distinct electronic environment and reactivity profile. The presence of both electron-withdrawing (bromo, fluoro, formyl) and electron-donating (methoxy) groups allows for fine-tuning of its chemical behavior, making it a versatile reagent in various synthetic applications.
特性
分子式 |
C8H7BBrFO4 |
|---|---|
分子量 |
276.85 g/mol |
IUPAC名 |
(4-bromo-2-fluoro-3-formyl-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H7BBrFO4/c1-15-6-2-5(9(13)14)8(11)4(3-12)7(6)10/h2-3,13-14H,1H3 |
InChIキー |
BLAKYIPIPZKDBA-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1F)C=O)Br)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


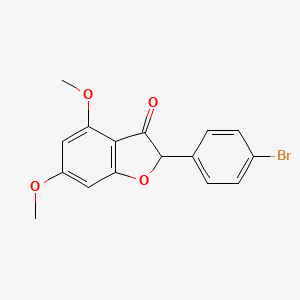

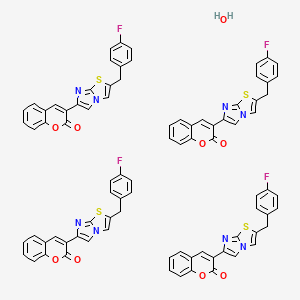
![ethyl N-[5,6-diamino-4-(4-chloroanilino)-2-pyridyl]carbamate](/img/structure/B14015807.png)
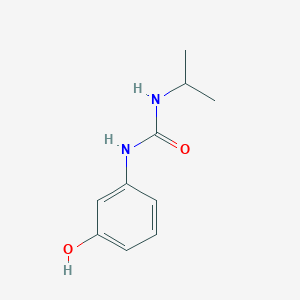
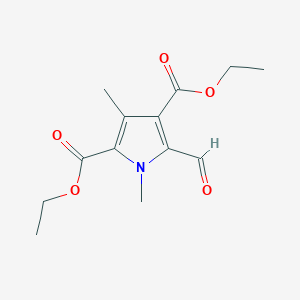

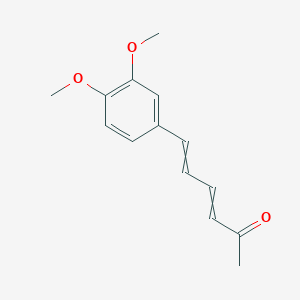
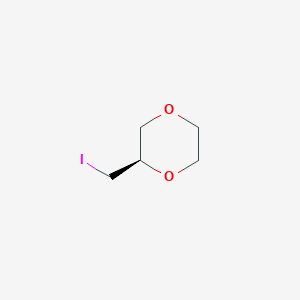
![(2S)-2-amino-2-[(3S)-1-tert-butoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B14015860.png)

![7-Phenyl-3-(5-phenyl-1,3-oxazol-2-yl)-[1,3]oxazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B14015869.png)
